![molecular formula C19H17N3O2S B2664918 N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide CAS No. 868972-33-2](/img/structure/B2664918.png)
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide
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Overview
Description
The compound you mentioned seems to be a complex organic molecule that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through a variety of methods. One method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine consists of a pyridine ring fused with an imidazole ring . The exact structure of “N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide” would depend on the specific arrangement of the naphthalene and sulfonamide groups.Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines would depend on the specific substituents present on the molecule. In general, these compounds can undergo a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide” would depend on its specific structure. In general, imidazo[1,2-a]pyridines are solid at room temperature .Scientific Research Applications
Chemodivergent Synthesis
This compound plays a significant role in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The synthesis process involves α-bromoketones and 2-aminopyridine under different reaction conditions . This method is meaningful as it allows for the synthesis of these two structures from the same starting materials .
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, such as our compound, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them a valuable asset in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .
Light-Sensitive Dyes
The compound is also used in the role of light-sensitive dyes . These dyes are sensitive to light and change their color or other properties when exposed to light. This makes them useful in various applications, including photography and optical data storage .
Optical Media for Data Storage
As mentioned above, this compound is used in optical media for data storage . The light-sensitive properties of the compound make it ideal for use in devices such as CDs, DVDs, and Blu-ray discs, where data is read using a laser .
Pesticides
The compound is also used in the formulation of pesticides . Its chemical properties may help in controlling pests that are harmful to crops, thus playing a crucial role in agricultural practices .
Fungicides
In addition to its use as a pesticide, the compound is also used as a fungicide . It can help control fungal diseases that can cause significant damage to plants .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-14-8-9-22-13-17(21-19(22)10-14)12-20-25(23,24)18-7-6-15-4-2-3-5-16(15)11-18/h2-11,13,20H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFXNFXYWLYMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide |
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